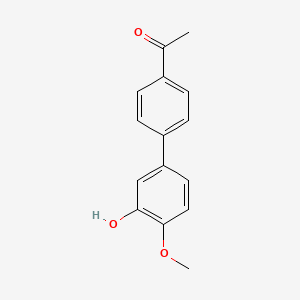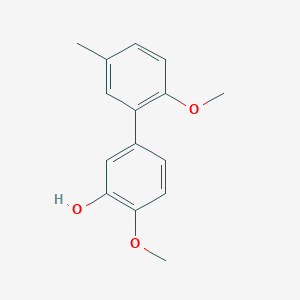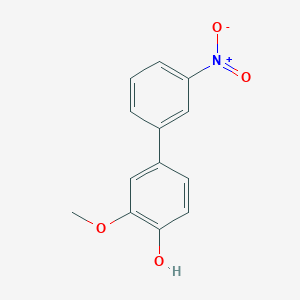
5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, is a compound belonging to the family of phenols. Phenols are organic compounds that contain a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound has a wide range of applications in the laboratory and in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds and as a catalyst for the synthesis of polymers. It has also been used as a reagent for the synthesis of compounds with biological activity, such as antibiotics and anti-cancer drugs. In addition, this compound has been used to study the mechanism of action of various enzymes, such as cytochrome P450 and proteases.
Wirkmechanismus
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, is not yet fully understood. However, it is believed that the compound acts as a proton donor, which can cause a change in the structure of the target enzyme. This change in structure can lead to a disruption of the enzyme's activity, which can lead to the inhibition of the target enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, are not yet fully understood. However, it is believed that the compound can cause changes in the structure of proteins, which can lead to changes in their activity. In addition, this compound has been found to inhibit the activity of several enzymes, including cytochrome P450 and proteases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of applications. Another advantage is that it is relatively inexpensive and can be stored for long periods of time. One limitation of this compound is that it is not very stable and can be easily degraded by light or heat. Additionally, the compound can be toxic in high concentrations.
Zukünftige Richtungen
There are several potential future directions for 5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of this compound and to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in drug synthesis and in the study of enzyme mechanisms. Finally, more research could be conducted to develop more efficient synthesis methods for this compound.
Synthesemethoden
5-(3-Aminocarbonylphenyl)-2-methoxyphenol, 95%, can be synthesized in a two-step process. The first step involves the reaction of 3-aminophenol with acetic anhydride in the presence of sulfuric acid. This reaction yields 5-(3-acetamidophenyl)-2-methoxyphenol. The second step involves the reaction of 5-(3-acetamidophenyl)-2-methoxyphenol with sodium hydroxide to yield the final product, 5-(3-aminocarbonylphenyl)-2-methoxyphenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-6-5-10(8-12(13)16)9-3-2-4-11(7-9)14(15)17/h2-8,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXZCODKFSCXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685552 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261997-04-9 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














